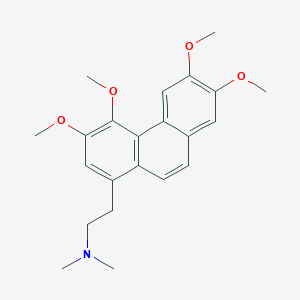
ethyl 4-(3,3-diphenylpropanoyl)-1-piperazinecarboxylate
Übersicht
Beschreibung
“Ethyl 4-(3,3-diphenylpropanoyl)-1-piperazinecarboxylate” is a complex organic compound. It is an ester derived from a piperazine carboxylic acid and a diphenylpropanoyl group .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a piperazine ring, which is a six-membered ring containing two nitrogen atoms . Attached to this ring would be a carboxylate ester group, which includes an ethyl group . Also attached would be a diphenylpropanoyl group, which consists of a three-carbon chain substituted with two phenyl groups .
Wirkmechanismus
The exact mechanism of action of ethyl 4-(3,3-diphenylpropanoyl)-1-piperazinecarboxylate is not fully understood. However, it is thought to work by inhibiting certain enzymes and pathways involved in inflammation and oxidative stress.
Biochemical and physiological effects:
Studies have shown that this compound has various biochemical and physiological effects. These include anti-inflammatory, neuroprotective, and antioxidant effects. Additionally, this compound has been shown to have a positive effect on lipid metabolism and glucose homeostasis.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using ethyl 4-(3,3-diphenylpropanoyl)-1-piperazinecarboxylate in lab experiments is its potential therapeutic benefits. However, one limitation is that the exact mechanism of action is not fully understood, which may make it difficult to design experiments that target specific pathways.
Zukünftige Richtungen
There are several future directions for research on ethyl 4-(3,3-diphenylpropanoyl)-1-piperazinecarboxylate. One area of interest is its potential use in treating neurodegenerative diseases such as Alzheimer's. Additionally, further research is needed to fully understand the compound's mechanism of action and to identify specific pathways that it targets. Finally, studies on the safety and toxicity of this compound are needed to determine its potential use as a therapeutic agent.
Wissenschaftliche Forschungsanwendungen
Ethyl 4-(3,3-diphenylpropanoyl)-1-piperazinecarboxylate has been studied for its potential use in treating various diseases and conditions. One study showed that this compound has anti-inflammatory effects and may be useful in treating inflammatory diseases such as rheumatoid arthritis. Another study suggested that this compound may have neuroprotective effects and could be used to treat neurodegenerative diseases such as Alzheimer's.
Eigenschaften
IUPAC Name |
ethyl 4-(3,3-diphenylpropanoyl)piperazine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O3/c1-2-27-22(26)24-15-13-23(14-16-24)21(25)17-20(18-9-5-3-6-10-18)19-11-7-4-8-12-19/h3-12,20H,2,13-17H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVZBZOKJDWSJMX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(=O)CC(C2=CC=CC=C2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[4-(4-morpholinylsulfonyl)phenyl]benzenesulfonamide](/img/structure/B3570784.png)
![N-[4-(1-piperidinylsulfonyl)phenyl]benzenesulfonamide](/img/structure/B3570792.png)
![5-benzyl-4-methyl-2-{[(4-methylphenyl)sulfonyl]amino}-3-thiophenecarboxamide](/img/structure/B3570800.png)




![N-(4,6-dimethyl-2-pyrimidinyl)-4-{[4-(3-pyridinyl)-1,3-thiazol-2-yl]amino}benzenesulfonamide](/img/structure/B3570833.png)


![methyl 3-{[4-(4-fluorophenyl)-1-piperazinyl]carbonyl}-5-nitrobenzoate](/img/structure/B3570868.png)
![N-(4-chlorophenyl)-N'-[5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B3570871.png)

![N-(3-chlorophenyl)-N'-[5-(3,4-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B3570877.png)